
3,4-Dichloro-5-isopropoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-isopropoxypyridazine is a chemical compound with the molecular formula C7H8Cl2N2O and a molecular weight of 207.05722 g/mol . This compound is part of the pyridazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 3,4-Dichloro-5-isopropoxypyridazine involves several steps. One common method includes the reaction of 3,4-dichloropyridazine with isopropyl alcohol under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, often utilizing continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
3,4-Dichloro-5-isopropoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical synthesis.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dichloro-5-isopropoxypyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-isopropoxypyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
3,4-Dichloro-5-isopropoxypyridazine can be compared with other similar compounds such as:
3,5-Dichloropyridazine: This compound has similar chemical properties but lacks the isopropoxy group, which may affect its reactivity and applications.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent, this compound has different functional groups and applications compared to this compound.
Properties
CAS No. |
1346697-99-1 |
|---|---|
Molecular Formula |
C7H8Cl2N2O |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-5-propan-2-yloxypyridazine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-5-3-10-11-7(9)6(5)8/h3-4H,1-2H3 |
InChI Key |
FDCQGBBYHOVMPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=NC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


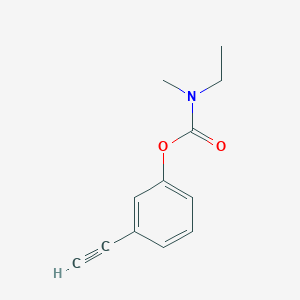


![6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)

![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylate](/img/structure/B11895220.png)
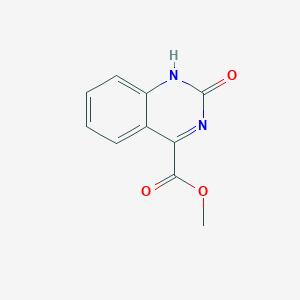
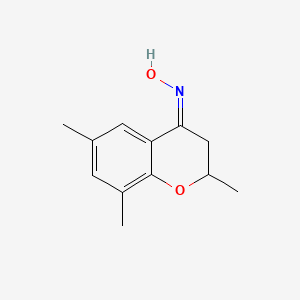
![1-Cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11895235.png)

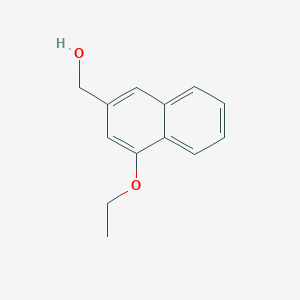
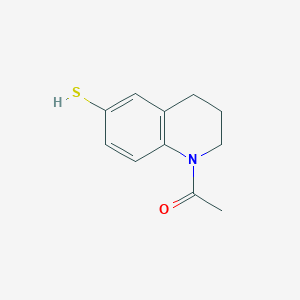

![5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid](/img/structure/B11895294.png)
